(4-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]METHANESULFONAMIDE
Overview
Description
(4-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]METHANESULFONAMIDE is a chemical compound that features a chlorophenyl group, an imidazole ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]METHANESULFONAMIDE typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the propyl chain: The imidazole ring is then alkylated with a suitable propyl halide.
Introduction of the chlorophenyl group: This step involves the reaction of the alkylated imidazole with 4-chlorobenzyl chloride.
Formation of the methanesulfonamide group: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(4-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The methanesulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]amine: Lacks the methanesulfonamide group, which may affect its binding properties and biological activity.
1-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]methanesulfonamide: The bromine atom may alter the compound’s reactivity and interaction with molecular targets.
1-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)ethyl]methanesulfonamide: The shorter ethyl chain may influence the compound’s flexibility and binding affinity.
Uniqueness: (4-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group, in particular, may enhance its solubility and binding interactions compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c14-13-4-2-12(3-5-13)10-20(18,19)16-6-1-8-17-9-7-15-11-17/h2-5,7,9,11,16H,1,6,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHIMJQLBAQPCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCCN2C=CN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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